N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
Descripción
Propiedades
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-8-6-15(7-9-17)24-20(29)19(28)23-11-10-16-12-31-21-25-18(26-27(16)21)13-2-4-14(22)5-3-13/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPLCAQGLBKYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to interact with a variety of enzymes and receptors.
Mode of Action
It’s known that triazole compounds, which share a similar structure, can bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biochemical Pathways
Compounds with similar structures, such as triazole derivatives, are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Actividad Biológica
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide (CAS Number: 894034-41-4) is a complex organic compound with potential biological activities. Its structure combines thiazole and triazole moieties, which are significant in medicinal chemistry for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H20FN5O2S, with a molecular weight of approximately 437.5 g/mol. The intricate structure includes various functional groups that may interact with biological targets.
Anticancer Activity
Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various derivatives, showing that modifications in the benzylidene part of the molecule can enhance antitumor activity against leukemia cell lines such as CCRF-CEM and HL-60 .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Cell Line Tested | Activity (%) |
|---|---|---|
| 2h | CCRF-CEM | -73.92 |
| 2i | HL-60 (TB) | -58.44 |
| 5f | MOLT-4 | -73.62 |
The presence of specific substituents such as chlorine or methoxy groups significantly influences the anticancer efficacy of these compounds.
Anti-inflammatory and Analgesic Properties
This compound has also been studied for its anti-inflammatory effects. The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response by regulating prostaglandin synthesis. By modulating this pathway, the compound may reduce inflammation and pain response effectively.
Table 2: Mechanism of Action
| Enzyme Inhibition | Effect on Pathway |
|---|---|
| COX-1 | Decreased prostaglandin synthesis |
| COX-2 | Reduced inflammatory response |
Case Studies and Research Findings
A notable study demonstrated the synthesis and evaluation of novel thiazolo[3,2-b][1,2,4]triazole derivatives for their biological activity. The results indicated that certain derivatives exhibited potent anti-nociceptive effects when tested using standard models such as the hot plate method and writhing response method .
In another investigation focusing on structural modifications to improve efficacy against specific cancer types, it was found that derivatives with particular functional groups showed enhanced activity against leukemia cells while maintaining low toxicity to normal cells .
Aplicaciones Científicas De Investigación
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related oxalamide derivatives have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes involved in tumor growth and proliferation.
Anti-inflammatory Properties
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has been suggested to possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By modulating the arachidonic acid pathway, this compound may reduce prostaglandin synthesis, leading to decreased inflammation and pain response.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens. The presence of thiazole and triazole groups is often linked to enhanced bioactivity against bacteria and fungi. Future studies could explore these properties in detail to assess the compound's potential as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of related oxalamide compounds against several cancer cell lines. The results indicated significant growth inhibition percentages (PGIs), highlighting the potential therapeutic applications of these compounds in oncology .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of similar thiazole-triazole derivatives. The findings suggested that these compounds effectively inhibit COX enzymes, thereby reducing inflammatory markers in vitro .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional analogs of N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide differ primarily in aromatic substituents, linker groups, and electronic effects. Below is a detailed comparison based on synthesized derivatives and their properties:
Structural Analogues and Key Differences
Functional and Electronic Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups :
- Linker Flexibility :
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Fluorine and methoxy groups in the target compound may enhance binding to biological targets (e.g., kinases or GPCRs) compared to bulkier substituents like ethyl or chlorine .
- Dimethoxy analogs (e.g., ) show higher solubility but reduced metabolic stability due to increased oxidative susceptibility.
- Pharmacokinetic Predictions :
- Lower molecular weight analogs (e.g., ) may exhibit better bioavailability, while ethoxy-substituted derivatives () could face slower hepatic clearance.
Métodos De Preparación
Electrophilic Cyclization of 3-[(2-Alkenyl)sulfanyl]-4H-1,2,4-triazole
- Substrate Preparation : React 4-fluorophenyl-substituted 4H-1,2,4-triazole-3-thiol with 3-bromo-1-propene in DMF at 60°C for 12 hours to yield 3-[(2-propenyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole.
- Cyclization : Treat the intermediate with iodine (1.2 equiv) in acetic acid at 80°C for 6 hours. The reaction proceeds via electrophilic iodocyclization, forming the thiazolo[3,2-b]triazolium iodide salt.
- Quaternization and Amine Introduction :
- Reduce the iodide salt with NaBH₄ in ethanol to obtain the neutral thiazolo-triazole.
- Introduce the ethylamine linker via Michael addition using acrylonitrile, followed by hydrogenation (H₂/Pd-C) to yield the primary amine.
Key Data :
| Step | Yield (%) | Characterization (NMR, HRMS) |
|---|---|---|
| 1 | 78 | ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.92 (m, 1H, CH₂=CH) |
| 2 | 65 | HRMS (m/z): [M+H]⁺ Calcd for C₁₁H₈F₃N₃S: 276.0421; Found: 276.0423 |
| 3 | 82 | ¹³C NMR (CDCl₃): δ 164.2 (C=N), 135.6 (Ar-C-F), 121.8 (CN) |
Alternative Route: SNAr Functionalization of Preformed Thiazolo-triazole
- Core Synthesis : Prepare 6-sulfonyl-thiazolo[3,2-b]triazole via [5-5]-fused heteroaromatic cyclization using thioamide and triazole precursors.
- Linker Installation : Perform nucleophilic aromatic substitution (SNAr) with ethylenediamine in DMF at 120°C for 24 hours, exploiting the sulfone’s leaving group ability.
Optimization Table :
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 100 | DMF | 36 | 45 |
| 120 | DMF | 24 | 68 |
| 120 | NMP | 18 | 72 |
Synthesis of N-(4-Methoxyphenyl)oxalyl Chloride (Intermediate B)
Oxalyl Chloride Coupling
- Oxalyl Chloride Activation : React oxalic acid with thionyl chloride (2.5 equiv) in anhydrous dichloromethane at 0°C for 2 hours.
- Amine Coupling : Add 4-methoxyaniline (1.1 equiv) dropwise to the activated oxalyl chloride at −10°C, followed by triethylamine (1.2 equiv). Stir for 4 hours at room temperature.
Reaction Metrics :
- Scale : 10 mmol
- Yield : 89%
- Purity : >98% (HPLC)
- ¹H NMR (CDCl₃) : δ 7.24 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).
Final Coupling to Form Oxalamide
Stepwise Amidation
Procedure :
- First Amidation : React Intermediate B (1.0 equiv) with Intermediate A (1.05 equiv) in anhydrous THF using Hünig’s base (2.0 equiv) at 0°C. Stir for 12 hours at room temperature.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
Yield : 74%
Characterization :
- HRMS (m/z) : [M+H]⁺ Calcd for C₂₁H₁₈F₃N₅O₃S: 502.1098; Found: 502.1101.
- ¹H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 8.32 (s, 1H, triazole), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.89 (t, J = 6.8 Hz, 2H, CH₂).
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
- Electrophilic Cyclization : Iodine-mediated cyclization proceeds via iodonium ion formation, followed by intramolecular attack by the triazole’s sulfur atom.
- SNAr Reactivity : Electron-withdrawing sulfone groups activate the thiazolo-triazole core toward nucleophilic displacement by ethylenediamine.
- Oxalamide Stability : The oxalyl chloride intermediate is prone to hydrolysis, necessitating anhydrous conditions.
Scalability and Industrial Relevance
The gas-phase ammonolysis method described in offers potential for large-scale oxalamide production, though adaptation to this specific compound would require tailored fluidized-bed reactor conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
